The compound 4-[(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid is a complex organic molecule characterized by its thiazolidinone core and various substituents. This compound is classified under thiazolidinones, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The chemical structure of this compound suggests potential applications in medicinal chemistry and pharmaceutical research due to its unique molecular architecture.
The compound is cataloged under the CAS number 955899-71-5 and can be sourced from chemical suppliers such as Benchchem, Sigma-Aldrich, and ChemicalBook. These suppliers provide detailed information regarding the compound's properties, synthesis methods, and potential applications in scientific research .
The compound belongs to the class of thiazolidinones, which are sulfur-containing heterocycles. Thiazolidinones are often explored for their biological activity, particularly in the context of drug development due to their ability to interact with various biological targets.
The synthesis of 4-[(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid typically involves a multi-step process:
These synthetic routes often require careful control of reaction conditions such as temperature, pH, and reaction time to achieve optimal yields and purity of the final product.
The molecular formula for this compound is C25H23N3O4S2, with a molecular weight of approximately 493.6 g/mol. The structural representation reveals a complex arrangement featuring multiple functional groups that contribute to its reactivity and biological activity.
| Property | Data |
|---|---|
| Molecular Formula | C25H23N3O4S2 |
| Molecular Weight | 493.6 g/mol |
| IUPAC Name | 4-[(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid |
| InChI | InChI=1S/C25H23N3O4S2/c1-4(30)11(29)10(28)12(5)14(6)15(7)16(8)17(9)18(19)20(21)22(31)24(26)27/h5,10,12,14H,1H2,2H3,(H,28,29)(H,30,31)/b21-14+ |
| InChI Key | VOYAPHVFLMKYKB-STZFKDTASA-N |
The structural complexity allows for various interactions with biological targets, making it an interesting candidate for further research.
The compound undergoes several significant chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its biological activity or tailor its properties for specific applications.
The mechanism of action for this compound involves interaction with molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to active sites or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors to modulate signal transduction pathways and affect cellular responses .
The predicted physical properties include:
Relevant chemical properties include:
These properties indicate stability under various conditions and potential solubility characteristics that can influence its application in various fields.
The compound has several scientific research applications:
This comprehensive analysis highlights the significance of 4-[(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-y]butanoic acid in various scientific fields while emphasizing its potential for future research and application development.
CAS No.: 1254-35-9
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5